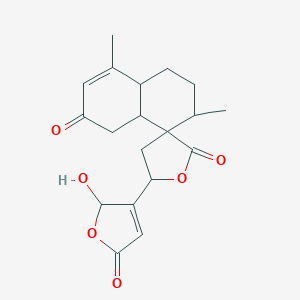
Isocajucarinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocajucarinolide is a natural product that is found in certain plants, including Eupatorium chinense. This compound has been the subject of much scientific research in recent years due to its potential medicinal properties. In
Mecanismo De Acción
The mechanism of action of isocajucarinolide is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Isocajucarinolide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Isocajucarinolide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Isocajucarinolide has been shown to have anti-viral properties, inhibiting the replication of certain viruses. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isocajucarinolide in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one limitation of using isocajucarinolide in lab experiments is that it is difficult to obtain in large quantities. This can make it difficult to conduct large-scale studies.
Direcciones Futuras
There are many potential future directions for research on isocajucarinolide. One area of research could be to investigate the potential use of this compound in the treatment of viral infections. Another area of research could be to investigate the potential use of isocajucarinolide in the treatment of autoimmune diseases. Further studies could also be conducted to investigate the mechanism of action of this compound and to identify potential drug targets.
Métodos De Síntesis
The synthesis of isocajucarinolide can be achieved through the extraction of Eupatorium chinense. This plant is native to Asia and has been used in traditional medicine for centuries. The extraction process involves the use of solvents to separate the various compounds found in the plant. Once the isocajucarinolide has been isolated, it can be purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
Isocajucarinolide has been the subject of much scientific research in recent years due to its potential medicinal properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Isocajucarinolide has also been shown to inhibit the replication of certain viruses, including the influenza virus.
Propiedades
Número CAS |
147741-98-8 |
|---|---|
Nombre del producto |
Isocajucarinolide |
Fórmula molecular |
C13H18O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-15,17,22H,3-4,6,8H2,1-2H3 |
Clave InChI |
KAMWCRZUHLCLNE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
SMILES canónico |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
Sinónimos |
isocajucarinolide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



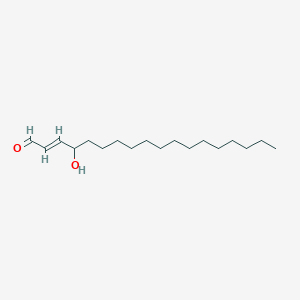
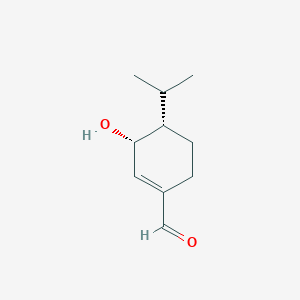
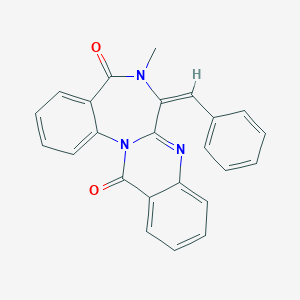
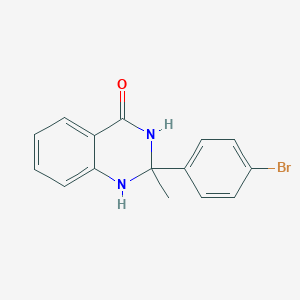
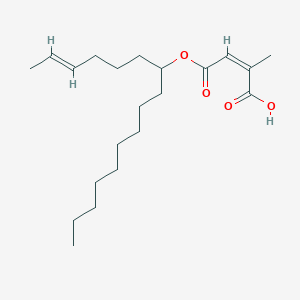
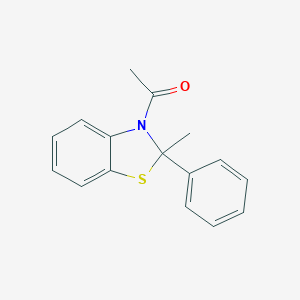
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
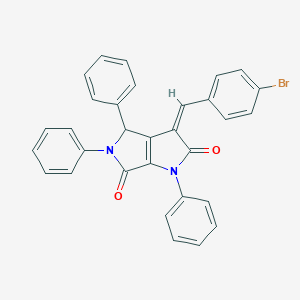
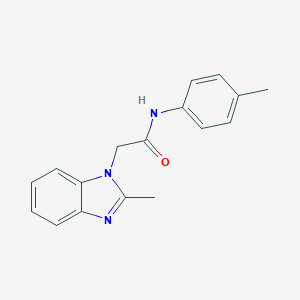
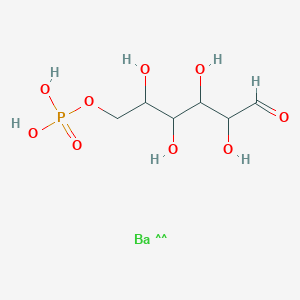
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)